molecular formula C15H11NO2 B047407 2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester CAS No. 115324-57-7

2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester

Cat. No. B047407
M. Wt: 237.25 g/mol
InChI Key: SKXSARWCVFRQRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester often involves complex reactions that require precise control over reaction conditions to achieve the desired product. A notable method for synthesizing naphthalene derivatives involves the Diels−Alder reaction, providing an efficient pathway to naphthoate derivatives from simpler precursors (Ashworth et al., 2003). This route has been scaled up successfully, highlighting its potential for industrial application due to its improved yield and process efficiency over traditional methods.

Molecular Structure Analysis

Molecular structure analysis of naphthalene derivatives, including 2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester, often employs X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into the compound's conformation, electronic structure, and the impact of substituents on its overall stability and reactivity. The structural characterization of similar naphthalene derivatives has demonstrated the importance of precise structural elucidation in understanding the compound's chemical behavior (Younes et al., 2020).

Chemical Reactions and Properties

Naphthalene derivatives, including 2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester, participate in a variety of chemical reactions, showcasing their versatility. These compounds can undergo cycloadditions, carbonylations, and other transformations that alter their functional groups, leading to new compounds with distinct properties and potential applications. For instance, cycloaddition reactions have been utilized to synthesize complex naphthalene derivatives, indicating the synthetic utility of these reactions in constructing polycyclic structures (Reddy et al., 2013).

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Intermediate for Tachykinin Receptor Antagonists : A new route for the synthesis of 3-Cyano-1-naphthalenecarboxylic acid, an intermediate in the manufacture of tachykinin receptor antagonists, has been developed. This route offers significant advantages over previous methods in terms of efficiency and environmental friendliness (Ashworth et al., 2003).

Chemical Sensing

  • Colorimetric Sensing of Fluoride Anions : N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, synthesized through direct acylation reactions, showed remarkable color transition responses to fluoride anion concentrations. This highlights their potential as colorimetric sensors for detecting fluoride anions in solutions (Younes et al., 2020).

Material Science and Polymer Chemistry

  • Memory Devices : A study on homopolymer nanofilm-based ternary memory devices showcased two monomers, including one structurally similar to the compound of interest, which when polymerized, exhibited distinct memory behaviors. These findings suggest potential applications in high-capacity memory and flexible organic electronics (Wang et al., 2018).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, reactions, or applications for the compound.


properties

IUPAC Name

methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXSARWCVFRQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351728
Record name Methyl 2-cyano-3-(naphthalen-1-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate

CAS RN

115324-57-7
Record name Methyl 2-cyano-3-(naphthalen-1-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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